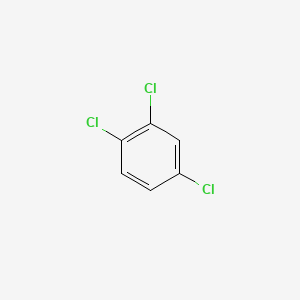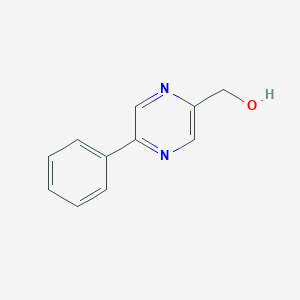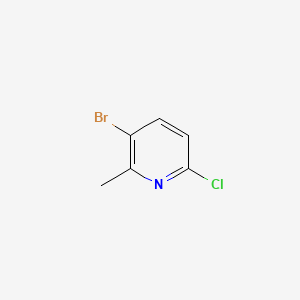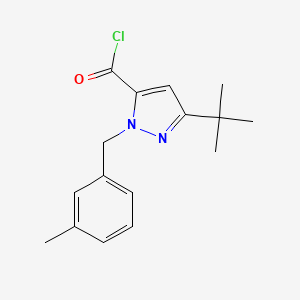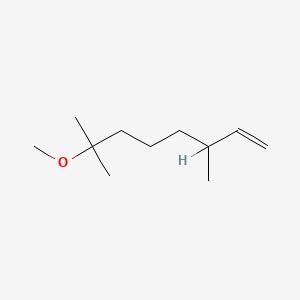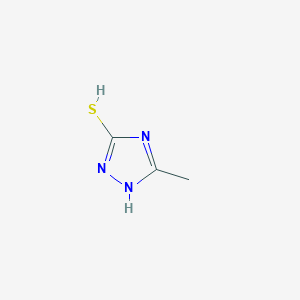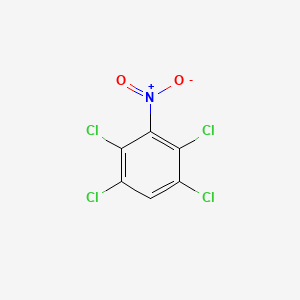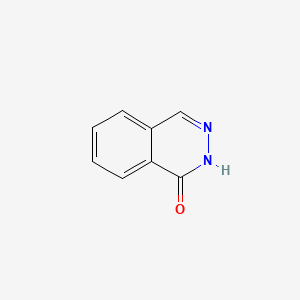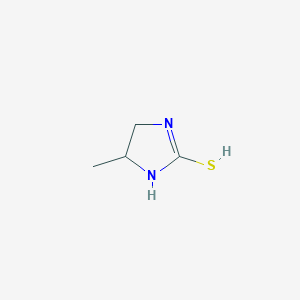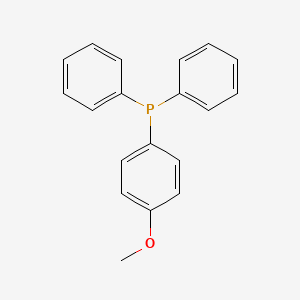
(4-甲氧基苯基)(二苯基)膦
描述
科学研究应用
氧化反应:
- (4-甲氧基苯基)(二苯基)膦因其与单线态氧的反应性而受到研究。具体而言,在特定条件下,其邻位异构体更倾向于进行分子内重排以形成二苯基苯基膦酸酯。这种行为对于理解涉及芳基膦的氧化反应的机理具有重要意义 (Gao 等人,2001).
配位化学:
- 已合成了一系列二苯基(2-甲氧基苯基)膦配位的银羧酸盐。这些化合物通过各种光谱技术表征,显示出通过气溶胶辅助化学气相沉积 (AACVD) 技术生长金属薄膜的潜力,表明它们在材料科学中的用途 (韩健,2005).
抗肿瘤活性:
- 已合成并评估了包括二苯基(2-甲氧基苯基)膦氰硼烷在内的各种磷氰硼烷的抗肿瘤活性。这些化合物突出了修饰的 (4-甲氧基苯基)(二苯基)膦衍生物的潜在治疗应用 (Vyakaranam 等人,2003).
电子和光子学:
- 以 (4-甲氧基苯基)(二苯基)膦为特色的功能性二齿芳基氧化膦衍生物已被设计和合成,用于发光三元 Eu3+ 配合物。这些化合物在调节光物理和电化学性质以用于电致发光方面显示出前景 (徐辉等人,2010).
催化:
- (4-甲氧基苯基)(二苯基)膦参与了乙烯基芳烃的催化氢硼化研究。了解其在这种情况下的反应性对于开发合成化学中的新催化过程至关重要 (John M. Brown 等人,1994).
- 包括 (4-甲氧基苯基)(二苯基)膦变体在内的庞大膦已被用作 1,3-丁二烯与甲醇的选择性末端聚合的配体。这突出了它们在催化重要的工业化学反应中的作用 (Tschan 等人,2010).
立体选择性合成:
- 通过涉及 (4-甲氧基苯基)(二苯基)膦衍生物的亲核芳香取代反应合成的新型手性氨基膦已被应用于钯催化的不对称烯丙基取代反应。这代表了它在立体选择性合成中的作用,这对于药物应用至关重要 (服部等人,1997).
属性
IUPAC Name |
(4-methoxyphenyl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSZCWRMSVQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(diphenyl)phosphine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

